molecular formula C3H5NO2 B13878741 N-(2-oxoethyl)formamide

N-(2-oxoethyl)formamide

Cat. No.: B13878741
M. Wt: 87.08 g/mol
InChI Key: HQJXAPWUFPJMDL-UHFFFAOYSA-N
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Description

N-(2-oxoethyl)formamide is an organic compound with the molecular formula C3H5NO2 It is a formamide derivative, characterized by the presence of a formyl group attached to an ethyl group with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-oxoethyl)formamide can be synthesized through several methods. One common approach involves the reaction of formamide with ethyl formate in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst promoting the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using optimized reaction conditions to ensure high yield and purity. The process often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoethyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

N-(2-oxoethyl)formamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which N-(2-oxoethyl)formamide exerts its effects involves interactions with specific molecular targets. The formyl group can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Formamide: A simpler formamide derivative without the ketone group.

    Dimethylformamide: A widely used solvent with two methyl groups attached to the nitrogen atom.

    N-methylformamide: Another formamide derivative with a methyl group attached to the nitrogen atom.

Uniqueness

N-(2-oxoethyl)formamide is unique due to the presence of both a formyl and a ketone group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C3H5NO2

Molecular Weight

87.08 g/mol

IUPAC Name

N-(2-oxoethyl)formamide

InChI

InChI=1S/C3H5NO2/c5-2-1-4-3-6/h2-3H,1H2,(H,4,6)

InChI Key

HQJXAPWUFPJMDL-UHFFFAOYSA-N

Canonical SMILES

C(C=O)NC=O

Origin of Product

United States

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